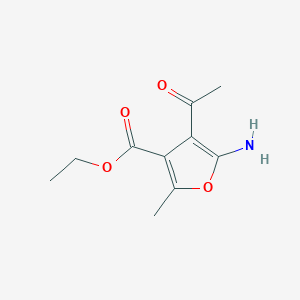![molecular formula C19H22N4O3S2 B262545 methyl 4-(4-methyl-1-piperazinyl)-3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzoate](/img/structure/B262545.png)
methyl 4-(4-methyl-1-piperazinyl)-3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
methyl 4-(4-methyl-1-piperazinyl)-3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a piperazine ring, a thiophene moiety, and a benzoate ester, making it a versatile molecule for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(4-methyl-1-piperazinyl)-3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzoate typically involves multiple steps, starting with the preparation of the core benzoate structure. The piperazine ring is introduced through nucleophilic substitution reactions, while the thiophene moiety is incorporated via acylation reactions. Common reagents used in these reactions include thionyl chloride, piperazine, and thiophene-2-carbonyl chloride. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
methyl 4-(4-methyl-1-piperazinyl)-3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzoate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
科学的研究の応用
methyl 4-(4-methyl-1-piperazinyl)-3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of methyl 4-(4-methyl-1-piperazinyl)-3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzoate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The thiophene moiety may contribute to the compound’s binding affinity and specificity. Overall, the compound’s effects are mediated through its ability to interact with and modulate biological pathways.
類似化合物との比較
Similar Compounds
- 4-({[(4-methylpiperazin-1-yl)amino]carbothioyl}amino)benzenesulfonamide
- 4-(4-Methylpiperazin-1-yl)butanoic acid
Uniqueness
methyl 4-(4-methyl-1-piperazinyl)-3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzoate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiophene moiety, in particular, differentiates it from other similar compounds and contributes to its specific applications and mechanisms of action.
特性
分子式 |
C19H22N4O3S2 |
|---|---|
分子量 |
418.5 g/mol |
IUPAC名 |
methyl 4-(4-methylpiperazin-1-yl)-3-(thiophene-2-carbonylcarbamothioylamino)benzoate |
InChI |
InChI=1S/C19H22N4O3S2/c1-22-7-9-23(10-8-22)15-6-5-13(18(25)26-2)12-14(15)20-19(27)21-17(24)16-4-3-11-28-16/h3-6,11-12H,7-10H2,1-2H3,(H2,20,21,24,27) |
InChIキー |
UYAFXKGUFVDAGE-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=S)NC(=O)C3=CC=CS3 |
正規SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=S)NC(=O)C3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-{[(1-methyl-3-phenylpropyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B262511.png)
![2-{[3-(Propan-2-yloxy)propyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B262513.png)

![3-Methyl-5-{[(5-methylfuran-2-yl)methyl]amino}-5-oxopentanoic acid](/img/structure/B262521.png)
![(2-Oxo-2-{[2-(pyrrolidin-1-yl)ethyl]amino}ethoxy)acetic acid](/img/structure/B262525.png)
